molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

Cat. No. B181210
Key on ui cas rn: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
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Patent
US08017628B2

Procedure details

A solution of the crude NMDBA salt of 18d (3.2 g, “5.1 mmol”), salicylic acid (987 mg, 7.14 mmol), HOBt (966 mg, 7.14 mmol), and EDC (1.37 g, 7.14 mmol) in DMF (69 ml) was stirred for 1 h at 23° C. The mixture was diluted with EtOAc (700 ml) and washed (3×H2O; brine). The aqueous layers were back-extracted with EtOAc (250 ml). The combined organic layers were concentrated and chromatographed (EtOAc:cyclohexane 1:1→2:1) to give 2.18 g (73%) of the title 3-hydroxybenzamide, which was fiuther purified by preparative reverse-phase HPLC (H2O:CH3CN 70:40→25:75 over 35 min, Rt==31 min) to give 1.50 g (50%) of a white powder: m.p. 174.5-175.5° C. 1H NMR (DMSO d6) δ10.03 (s, 1H), 9.75-9.65 (br. d, 1H), 9.15 (t, J=6.0 Hz, 1H), 8.3348.29 (br. s, 1H), 7.93 (d, J=2.0 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 727-21 (m, 4H), 7.01 (d, J=3.8 Hz, 1H), 6.91 (dt, J=7.1, 2.2 Hz), 4.59 (d, J=5.8 Hz, 2H), 2.69 (q, J=7.0 Hz, 2H), 2.04 (t, J=6.9 Hz, 2H), 1.67 (quint, J=7.1 Hz, 2H). 13C NMR (DMSO-d6) δ169.65, 167.57, 158.49, 154.79, 149.06, 142.54 (q, J=4 Hz, C—C—CF3), 136.39, 132.80, 131.61, 126.91, 124.82, 122.93 (q, J=271 Hz, CF3), 117.66, 116.22, 114.01, 112.91, 112.01 (q, J=33 Hz, C—CF3), 39.19, 36.62, 29.42, 23.35. 19F NMR DMSO-d6), δ−59.52 (s). M/Z APCI: 592 (M+1), 590 (M−1). Anal. HPLC: Rt=6.22 min (method a). C24H23F3N4O7S3 Calc.: C, 44.63%. H, 3.8%. N, 11.83%. Found: C, 44.68%, H, 3.59%, N, 11.90%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
966 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([NH:11][C@H]2[C@H](N3C4N=CN=C(NCC5C6C(=CC=CC=6)C=CC=5)C=4N=C3)O[C@H](CO)[C@H]2O)=[O:10])[CH:6]=[C:5](OC)[CH:4]=1.NCC1SC=CC=1.C(O)(=O)C1C(=CC=CC=1)O.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>CN(C=O)C.CCOC(C)=O>[OH:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][CH:4]=1)[C:9]([NH2:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=CN=C4NCC5=CC=CC6=CC=CC=C65)CO)O)OC
Name
Quantity
3.2 g
Type
reactant
Smiles
NCC1=CC=CS1
Name
Quantity
987 mg
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
966 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.37 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
69 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed (3×H2O; brine)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back-extracted with EtOAc (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (EtOAc:cyclohexane 1:1→2:1)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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